molecular formula C6H8O3 B2593198 Methyl 2-(prop-2-yn-1-yloxy)acetate CAS No. 67500-49-6

Methyl 2-(prop-2-yn-1-yloxy)acetate

Cat. No.: B2593198
CAS No.: 67500-49-6
M. Wt: 128.13 g/mol
InChI Key: AIQJXQPQNMKDGJ-UHFFFAOYSA-N
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Description

OSM-E-14 is an aromatic polyisocyanate prepolymer based on toluene diisocyanate. It is primarily used in the formulation of highly flexible coatings, sealers, and two-component polyurethane sealing compounds. This compound is supplied as a solvent-free liquid of medium viscosity and is known for its high flexibility and durability .

Scientific Research Applications

OSM-E-14 has a wide range of applications in scientific research, including:

Safety and Hazards

“Methyl 2-(prop-2-yn-1-yloxy)acetate” is classified under the GHS07 hazard class . The hazard statements associated with this compound are H319, H335, H315, and H227 . The precautionary statements include P264, P280, P305+P351+P338, P337+P313P, P264, P280, P302+P352, P321, P332+P313, P362, P210, P280, P370+P378, P403+P235, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

OSM-E-14 is synthesized through the reaction of toluene diisocyanate with polyols. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired prepolymer. The process involves the following steps:

    Mixing: Toluene diisocyanate is mixed with polyols in a reaction vessel.

    Heating: The mixture is heated to a specific temperature to initiate the reaction.

    Reaction: The reaction is allowed to proceed until the desired prepolymer is formed.

    Cooling: The reaction mixture is cooled to room temperature.

    Purification: The product is purified to remove any unreacted starting materials and by-products.

Industrial Production Methods

In industrial settings, the production of OSM-E-14 involves large-scale reactors and precise control of reaction conditions. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and filtration, ensures that the product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

OSM-E-14 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert OSM-E-14 into reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in an acidic or basic medium.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions are usually conducted in an inert atmosphere.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions. The conditions depend on the specific reagents and desired products.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .

Comparison with Similar Compounds

Similar Compounds

    Desmodur E 14: Another aromatic polyisocyanate prepolymer based on toluene diisocyanate, used in similar applications.

    OSM-S-106: A compound with similar structural features and applications in organic synthesis.

Uniqueness

OSM-E-14 is unique due to its specific molecular structure, which imparts high flexibility and durability to the final products. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

methyl 2-prop-2-ynoxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-3-4-9-5-6(7)8-2/h1H,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQJXQPQNMKDGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67500-49-6
Record name methyl 2-(prop-2-yn-1-yloxy)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mechanically stirred suspension of sodium hydride (60 5% dispersion in mineral oil) (50 g, 1.25 mol) in tetrahydrofuran (800 mL) at 0° C. under nitrogen was treated dropwise with a solution of propargyl alcohol (84 g, 1.5 mol) in tetrahydrofuran (175 mL), stirred at 0° C. for 1 hour, treated with a solution of methyl bromoacetate in tetrahydrofuran (250 mL) over 15 minutes, stirred at 0° C. for 30 minutes, stirred at ambient temperature for 2 hours, and treated with 2M HCl (800 mL). The organic layer was isolated and the aqueous layer was extracted with ethyl acetate (2×, 500 mL). The combined organic layers were washed with brine (200 mL), dreid (MgSO4), filtered, concentrated and distilled (bp 75-85° C. at 20 torr) to provide the title compound (83 g).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step Two
Quantity
175 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
Quantity
800 mL
Type
reactant
Reaction Step Four

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